REACTION_CXSMILES
|
C(OC1C(OCC)=CC=C([N+]([O-])=O)C=1C=C[N+]([O-])=O)C1C=CC=CC=1.[CH2:26]([O:33][C:34]1[CH:44]=[CH:43][C:37]([CH:38]=[CH:39][N+]([O-])=O)=[C:36]([N+:45]([O-])=O)[C:35]=1[O:48][CH3:49])[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>>[CH2:26]([O:33][C:34]1[C:35]([O:48][CH3:49])=[C:36]2[C:37]([CH:38]=[CH:39][NH:45]2)=[CH:43][CH:44]=1)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
|
Name
|
2-benzyloxy-3-ethoxy-6,β-dinitrostyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C[N+](=O)[O-])C(=CC=C1OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C(=C(C=C[N+](=O)[O-])C=C1)[N+](=O)[O-])OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C2C=CNC2=C1OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |